molecular formula C21H24N6 B14241911 2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile CAS No. 356775-52-5

2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile

Cat. No.: B14241911
CAS No.: 356775-52-5
M. Wt: 360.5 g/mol
InChI Key: JRVXSAPLAQHUCI-UHFFFAOYSA-N
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Description

2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile is a complex organic compound known for its unique structure and properties. This compound features a benzene ring substituted at the 2, 4, and 6 positions with 2-(dimethylamino)ethenyl groups, and at the 1, 3, and 5 positions with tricarbonitrile groups. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile typically involves multi-step organic reactionsThe tricarbonitrile groups are then added using cyanation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino and tricarbonitrile groups can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile stands out due to its combination of dimethylamino and tricarbonitrile groups, which provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

356775-52-5

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

2,4,6-tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C21H24N6/c1-25(2)10-7-16-19(13-22)17(8-11-26(3)4)21(15-24)18(20(16)14-23)9-12-27(5)6/h7-12H,1-6H3

InChI Key

JRVXSAPLAQHUCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(C(=C(C(=C1C#N)C=CN(C)C)C#N)C=CN(C)C)C#N

Origin of Product

United States

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